2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This particular compound features an indole ring substituted with an ethyl group at the 7-position, a methyl group at the 2-position, and an ethanamine chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent alkylation reactions introduce the ethyl and methyl groups, and the ethanamine chain can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The ethanamine chain can be reduced to form the corresponding ethylamine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reductive amination can be carried out using sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Brominated or nitrated indole derivatives.
Scientific Research Applications
2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological processes and as a probe for indole-related pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing cellular processes. The ethanamine chain may facilitate binding to specific receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but without the ethyl and methyl substituents.
N-Methyltryptamine: Similar to tryptamine but with a methyl group on the nitrogen atom of the ethanamine chain.
Uniqueness
2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the ethyl and methyl groups may enhance its stability and reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C13H18N2 |
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Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(7-ethyl-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-3-10-5-4-6-12-11(7-8-14)9(2)15-13(10)12/h4-6,15H,3,7-8,14H2,1-2H3 |
InChI Key |
IWNGCKQETUQCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C)CCN |
Origin of Product |
United States |
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